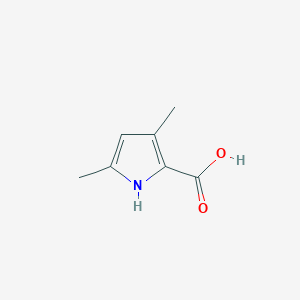
2,2,3,3-四氟环丁醇
描述
2,2,3,3-Tetrafluorocyclobutanol is a chemical compound used as a pharmaceutical intermediate . It is a clear colorless to pale yellow liquid .
Molecular Structure Analysis
The molecular formula of 2,2,3,3-Tetrafluorocyclobutanol is C4H4F4O . The InChI Key is FNENUTDUAXPVTF-UHFFFAOYNA-N . The SMILES representation is OC1CC(F)(F)C1(F)F .Physical And Chemical Properties Analysis
2,2,3,3-Tetrafluorocyclobutanol has a molecular weight of 144.07 g/mol . It has a refractive index of 1.3460-1.3520 @ 20°C . It’s not miscible or difficult to mix in water .科学研究应用
振动光谱和构象
已经研究了类似1-氯-2,2,3,3-四氟环丁烷等化合物的振动光谱,揭示了它们构象平衡的见解。这些研究显示构象体系之间存在着小的焓差异,有助于我们理解它们的结构特征 (Braude et al., 1990)。
环境影响和回收技术
对全氟化合物(PFCs)的研究,包括类似八氟环丁烷的化合物,侧重于它们在半导体制造过程中的应用、它们的环境危害(如温室气体排放)以及回收/循环技术 (Tsai et al., 2002)。
新型化合物合成
合成新型杂环化合物的研究涉及3-甲酰基香豆素与其他化学物质的反应,其中含有三氟基的化合物如2,2,3,3-四氟环丁醇促进了这些反应 (Rajkumar et al., 2015)。
电化学应用
利用纳米MnOx负载多孔Ti电极作为阳极的电催化反应器被用于氧化2,2,3,3-四氟-1-丙醇以生产高附加值化学品如2,2,3,3-四氟丙酸钠,展示了该化合物在绿色和选择性氧化过程中的潜力 (Wang et al., 2014)。
光催化在环境修复中的应用
涉及四环素(一种常见抗生素)的光催化降解研究利用包含四氟乙烯衍生物的纳米复合材料。这些研究突显了这类化合物在环境修复技术中的潜力 (Khodadadi et al., 2017)。
作用机制
Target of Action
It is known that in the pharmaceutical industry, it may interact with biological targets or participate in chemical reactions to produce desired therapeutic effects .
Mode of Action
It is likely that the compound interacts with its targets in a manner that leads to the desired therapeutic effects
Result of Action
Given its use as a pharmaceutical intermediate, it is likely that it contributes to the therapeutic effects of the final pharmaceutical product .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2,3,3-Tetrafluorocyclobutanol. For instance, it is recommended to store the compound in a cool place, keep the container tightly closed in a dry and well-ventilated place, and avoid contact with oxidizing agents .
安全和危害
未来方向
生化分析
Biochemical Properties
2,2,3,3-Tetrafluorocyclobutanol plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it has been observed to interact with oxidizing agents, which can affect its stability and reactivity in biochemical assays . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which can alter the conformation and function of the interacting biomolecules.
Cellular Effects
The effects of 2,2,3,3-Tetrafluorocyclobutanol on cellular processes are multifaceted. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been noted to cause respiratory irritation and skin irritation, indicating its potential impact on cellular membranes and signaling pathways . Additionally, its interaction with cellular proteins can lead to changes in gene expression, further influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2,2,3,3-Tetrafluorocyclobutanol exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins allows it to modulate enzyme activity and gene expression . These interactions can lead to changes in the conformation of enzymes, affecting their catalytic activity and overall biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,3,3-Tetrafluorocyclobutanol can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Over time, it may degrade into other fluorinated compounds, which can have different biochemical properties and effects on cellular function . Long-term studies have shown that prolonged exposure to 2,2,3,3-Tetrafluorocyclobutanol can lead to cumulative effects on cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of 2,2,3,3-Tetrafluorocyclobutanol vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of 2,2,3,3-Tetrafluorocyclobutanol can cause respiratory and skin irritation, indicating its potential toxicity at elevated concentrations . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response.
Metabolic Pathways
2,2,3,3-Tetrafluorocyclobutanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. For instance, its interaction with oxidizing agents can lead to the formation of reactive oxygen species, which can further influence metabolic pathways and cellular function .
Transport and Distribution
Within cells and tissues, 2,2,3,3-Tetrafluorocyclobutanol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s solubility and hydrophobicity play a crucial role in its localization and accumulation within specific cellular compartments . These interactions can influence its overall bioavailability and effectiveness in biochemical assays.
Subcellular Localization
The subcellular localization of 2,2,3,3-Tetrafluorocyclobutanol is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, its interaction with cellular membranes and proteins can lead to its accumulation in the endoplasmic reticulum or mitochondria, affecting their function and activity
属性
IUPAC Name |
2,2,3,3-tetrafluorocyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F4O/c5-3(6)1-2(9)4(3,7)8/h2,9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNENUTDUAXPVTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380214 | |
| Record name | 2,2,3,3-Tetrafluorocyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
374-32-3 | |
| Record name | 2,2,3,3-Tetrafluorocyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





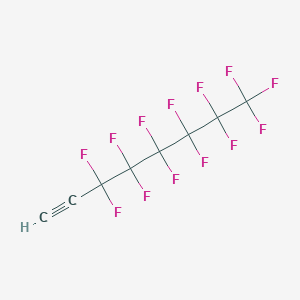


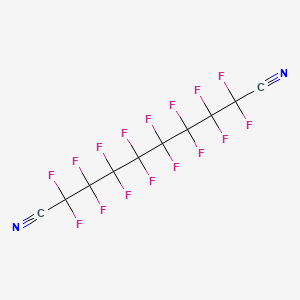
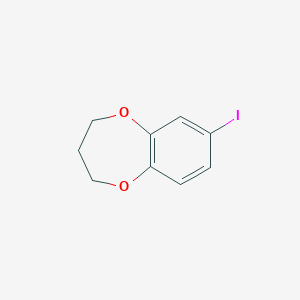
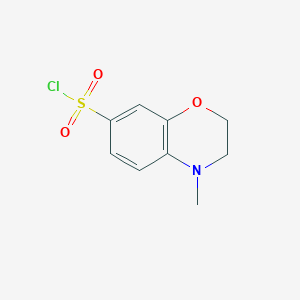

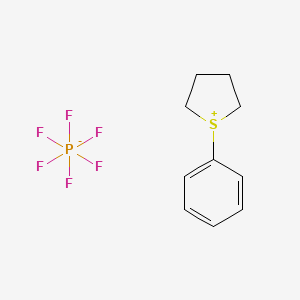
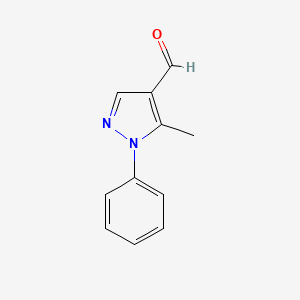
![2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid](/img/structure/B1305943.png)
